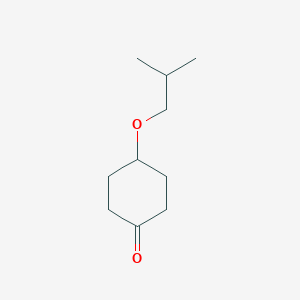

4-(2-Methylpropoxy)cyclohexan-1-one

Descripción

4-(2-Methylpropoxy)cyclohexan-1-one is a cyclohexanone derivative featuring a 2-methylpropoxy (isopropoxy) substituent at the 4-position of the cyclohexanone ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of lactones, pharmaceutical agents, and functionalized cyclic ethers . Its synthesis typically involves nucleophilic substitution reactions between 4-hydroxycyclohexanone derivatives and alkyl halides, such as bromoethane or isopropyl bromide, under basic conditions (e.g., K₂CO₃) . The isopropoxy group enhances lipophilicity, influencing both reactivity and physical properties, making it valuable in drug discovery and materials science.

Propiedades

IUPAC Name |

4-(2-methylpropoxy)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h8,10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXFFPCXYHDTMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593543 | |

| Record name | 4-(2-Methylpropoxy)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192870-71-6 | |

| Record name | 4-(2-Methylpropoxy)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of 4-(2-Methylpropoxy)cyclohexan-1-one may involve catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to achieve high yields and selectivity. The choice of catalyst, reaction temperature, and pressure are critical factors in optimizing the industrial synthesis of this compound.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methylpropoxy)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The 2-methylpropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

Oxidation: Formation of 4-(2-Methylpropoxy)cyclohexan-1-carboxylic acid.

Reduction: Formation of 4-(2-Methylpropoxy)cyclohexanol.

Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(2-Methylpropoxy)cyclohexan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alcohols.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of 4-(2-Methylpropoxy)cyclohexan-1-one involves its interaction with various molecular targets. For example, in reduction reactions, the compound acts as a substrate for reducing agents, leading to the formation of alcohols. The ketone group is the primary site of reactivity, undergoing nucleophilic attack by reducing agents or nucleophiles in substitution reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The following cyclohexanone derivatives are structurally related to 4-(2-methylpropoxy)cyclohexan-1-one, differing primarily in the substituent at the 4-position:

Physicochemical Properties

- Lipophilicity : The 2-methylpropoxy group increases lipophilicity (logP ≈ 2.1) compared to smaller alkoxy substituents (e.g., methoxy: logP ≈ 1.5) .

- Solubility : Methoxy and ethoxy derivatives exhibit higher aqueous solubility due to reduced steric hindrance and polarity effects.

- Spectroscopic Data: ¹³C NMR: The carbonyl carbon (C=O) resonance for 4-isopropoxycyclohexan-1-one appears at δ ~214 ppm, similar to other alkoxy-substituted cyclohexanones . ¹H NMR: The isopropoxy methyl groups show split signals at δ ~1.2–1.4 ppm, distinct from ethoxy (δ ~1.3–1.5 ppm) or methoxy (δ ~3.3 ppm) .

Key Research Findings

- Substituent Effects : Bulkier alkoxy groups (e.g., isopropoxy) reduce reaction rates in nucleophilic substitutions due to steric hindrance but improve thermal stability in polymer applications .

- Biological Activity: Fluorinated cyclohexanones (e.g., 3.33 in ) exhibit superior pharmacokinetic profiles compared to non-fluorinated analogs, highlighting the role of electronegative substituents .

- Synthetic Efficiency: Pd-catalyzed cross-coupling reactions (e.g., ) enable efficient synthesis of aryl-substituted cyclohexanones, though yields vary with substituent electronic properties (37–75%) .

Data Tables

Table 2: Pharmacological Relevance

Actividad Biológica

4-(2-Methylpropoxy)cyclohexan-1-one, a compound with the chemical formula C12H18O2, has garnered attention in recent years for its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

- Molecular Formula : C12H18O2

- CAS Number : 192870-71-6

- Structure : The compound features a cyclohexanone ring substituted with a propoxy group, which is believed to influence its biological interactions.

The biological activity of 4-(2-Methylpropoxy)cyclohexan-1-one is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The specific interactions can modulate enzymatic activity and influence signaling pathways within cells.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their function.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

1. Pharmacological Studies

Research has indicated that 4-(2-Methylpropoxy)cyclohexan-1-one exhibits potential pharmacological properties. A study highlighted its interaction with serotonin receptors, suggesting it may have implications in treating mood disorders .

2. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant inhibition of growth in several pathogens.

3. Case Studies

A notable case study involved the synthesis and evaluation of derivatives of 4-(2-Methylpropoxy)cyclohexan-1-one. These derivatives were tested for their anti-inflammatory effects in vitro, showing promise as potential therapeutic agents for inflammatory conditions .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.